![molecular formula C15H13N3O3 B1286343 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891765-41-6](/img/structure/B1286343.png)
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Description
Imidazo[1,2-a]pyrimidines are a class of compounds that have received significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines is a fused bicyclic 5,6 heterocycle . The exact structure of “2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” would require more specific information.
Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyrimidines can be quite diverse, depending on the specific compound and conditions. They can undergo various reactions such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .
Mechanism of Action
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-20-10-4-5-13(21-2)11(8-10)14-12(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTBDPQWRAEYPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(N3C=CC=NC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
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